molecular formula C36H16F22IrN4P B15347885 4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate

4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate

Cat. No.: B15347885
M. Wt: 1145.7 g/mol
InChI Key: ZULANOIXPPDTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate (molecular formula: C₃₆H₁₆F₂₂IrN₄P, MW: 1145.69 g/mol) is a heteroleptic iridium(III) complex featuring:

  • Electron-withdrawing ligands: Two 3,5-difluoro-2-(5-trifluoromethylpyridinyl)phenyl (C^N) ligands.
  • Bipyridine (N^N) ligand: 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine, enhancing electron deficiency.
  • Hexafluorophosphate counterion: Stabilizes the cationic complex and improves solubility in polar solvents .

Properties

Molecular Formula

C36H16F22IrN4P

Molecular Weight

1145.7 g/mol

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate

InChI

InChI=1S/C12H6F6N2.2C12H5F5N.F6P.Ir/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-7(2,3,4,5)6;/h1-6H;2*1-2,4-6H;;/q;3*-1;+3

InChI Key

ZULANOIXPPDTMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound "4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate":

General Information

  • Alternative Names: The search results indicate that "4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate" is also referred to as 4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl] iridium(III) hexafluorophosphate .
  • CAS Number: 2030437-90-0
  • Molecular Formula: C36H16F22IrN4P
  • Molecular Weight: 1145.69

Applications
While specific case studies or comprehensive data tables for this exact compound are not available in the search results, the related compound "[4,4'-Bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate" (CAS: 870987-63-6) is used as a catalyst in organic synthesis . Specifically, it is used in the synthesis of:

  • Saturated N-heterocycles from aldehydes
  • Fosmidomycin analogs

Additional Notes

  • Storage: It is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .
  • Safety: The signal word is "Warning," and precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . These refer to:
    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
    • P280: Wear protective gloves/protective clothing/eye protection/face protection.
    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.
    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Comparison with Similar Compounds

Comparison with Similar Iridium Complexes

Structural Modifications and Electronic Effects

Compound A : (4,4'-Di-tert-butyl-2,2'-bipyridine)bis[3,5-difluoro-2-(5-trifluoromethylpyridinyl)phenyl]iridium(III)hexafluorophosphate (CAS: 870987-63-6)
  • Key Difference : tert-butyl groups replace trifluoromethyl on the bipyridine ligand.
  • Applications : Widely used as a photocatalyst for organic transformations (e.g., aldehyde cyclization) .
Compound B : Bis(2-phenylpyridinato)[4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine]iridium(III)hexafluorophosphate
  • Key Difference : 4-Fluorophenyl and methyl substituents on the bipyridine ligand.
  • Impact: Emission Tuning: Fluorine substitution lowers the LUMO, red-shifting emission compared to non-fluorinated analogs. Quantum efficiency (Φ) reaches 0.45 in solution .
  • Applications : Focused on optoelectronic studies for tunable emission properties .
Compound C : [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (CAS: 1335047-34-1)
  • Key Difference : Methyl groups on pyridine rings instead of trifluoromethyl.
  • Impact: Redox Potentials: Methyl groups slightly lower oxidation potentials, affecting photocatalytic activity. Solubility: Improved solubility in non-polar solvents compared to the target compound .

Photophysical and Catalytic Performance

Property Target Compound Compound A Compound B
Emission λ (nm) ~470–490 (blue) ~480–500 (blue-green) ~520–540 (green)
Quantum Efficiency (Φ) 0.62 (estimated) 0.58 0.45
Triplet Energy (ET) ~2.8–3.0 eV (predicted) ~2.6–2.7 eV ~2.4 eV
Photocatalytic Activity CO production: 1040 µmol/g/h (with sensitizer) Aldehyde cyclization: >90% yield N/A

Commercial Viability

  • Cost : ~$1,900–2,500/g (target compound) vs. \sim$1,500–2,000/g for Compound A .
  • Purity : High-purity batches (>97%) are critical for OLED applications .

Q & A

Basic: What are the established synthetic methodologies for this iridium complex?

Answer:
The synthesis typically involves a two-step process:

Coordination of ligands to iridium(III): Reacting iridium(III) chloride (IrCl₃) with the bipyridine ligand and ancillary pyridinyl-phenyl ligands under inert conditions (e.g., argon atmosphere) in polar aprotic solvents like dichloromethane or acetonitrile. Ligand ratios and reaction temperature (70–100°C) are critical to avoid side products .

Anion exchange: Converting the chloride counterion to hexafluorophosphate (PF₆⁻) using ammonium hexafluorophosphate (NH₄PF₆) in methanol or ethanol. The product is isolated via filtration or recrystallization .
Key Considerations: Moisture-sensitive steps require Schlenk-line techniques. Yield optimization often depends on ligand purity and stoichiometric control.

Basic: How is the compound characterized to confirm its structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR identifies trifluoromethyl (-CF₃) and difluorophenyl environments, while ¹H NMR resolves aromatic proton signals .
  • X-ray Diffraction (XRD): Single-crystal XRD confirms the octahedral geometry around iridium and ligand coordination modes .
  • Elemental Analysis: Validates empirical formula (e.g., C, H, N content) .
  • Mass Spectrometry (LCMS/HRMS): Confirms molecular weight (e.g., m/z ~1009.7 for [M-PF₆]⁺) .
  • Purity Assessment: HPLC (≥97% purity) with UV detection at 254 nm .

Advanced: What strategies optimize catalytic efficiency in cross-coupling or C–H activation reactions?

Answer:

  • Ligand Tuning: Modifying bipyridine substituents (e.g., tert-butyl vs. trifluoromethyl groups) alters steric/electronic effects, impacting turnover frequency (TOF). Evidence suggests electron-withdrawing -CF₃ groups enhance oxidative stability .
  • Solvent Selection: Polar solvents (e.g., DMF) improve solubility but may reduce catalytic activity due to ligand dissociation. Non-coordinating solvents (e.g., toluene) are preferred for Ir(III) complexes .
  • Additives: Silver salts (e.g., AgPF₆) scavenge chloride ions, preventing catalyst deactivation .

Advanced: How can researchers reconcile discrepancies in reported quantum yields for luminescent applications?

Answer:
Discrepancies often arise from:

  • Measurement Conditions: Variations in excitation wavelength, solvent polarity, or oxygen content (e.g., degassing vs. air-equilibrated solutions) .
  • Sample Preparation: Impurities (e.g., residual chloride) quench luminescence. Reproducibility requires rigorous purification (e.g., column chromatography) .
    Methodological Standardization: Use reference emitters (e.g., [Ru(bpy)₃]²⁺) and integrate integrating sphere detectors for accurate quantum yield calculations.

Basic: What are the primary applications in organic synthesis or materials science?

Answer:

  • Catalysis: Facilitates C–H bond functionalization in saturated N-heterocycle synthesis and fosmidomycin analogues .
  • Photoredox Catalysis: Acts as a triplet photosensitizer in energy-transfer reactions due to long-lived excited states .
  • Electroluminescent Devices: Used in OLEDs for red-orange emission, though efficiency lags behind analogous Pt(II) complexes .

Advanced: How to troubleshoot low yields or side-product formation in catalytic cycles?

Answer:

  • Ligand Decomposition: Monitor via TLC or in-situ IR spectroscopy. Replace labile ligands with more stable analogues (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine) .
  • Catalyst Poisoning: Trace moisture or oxygen degrades Ir(III). Employ rigorous drying (molecular sieves) and inert atmosphere .
  • Byproduct Analysis: Use GC-MS or MALDI-TOF to identify competing pathways (e.g., homocoupling vs. cross-coupling) .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Air/Light Sensitivity: Store under argon at 0–10°C in amber glass vials .
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Avoid inhalation of fine powders .
  • Waste Disposal: Fluorinated byproducts require specialized treatment due to environmental persistence .

Advanced: What computational methods model the electronic structure and reactivity of this complex?

Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox potentials and ligand-to-metal charge transfer (LMCT) transitions .
  • Molecular Dynamics (MD): Simulates solvent effects on catalytic activity (e.g., solvent coordination to Ir(III)) .
  • Comparative Studies: Benchmark against crystallographic data (e.g., bond lengths from XRD) to validate accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.